
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C13H14N2O3S. It has a molecular weight of 278.33g/mol. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is characterized by the presence of a methoxy group, a methyl group, a pyridin-2-yl group, and a benzenesulfonamide group .Aplicaciones Científicas De Investigación
Photophysical and Photochemical Properties
A significant application of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide derivatives is in the area of photophysical and photochemical properties. Studies have shown that these compounds, particularly when used as substituents in zinc(II) phthalocyanines, exhibit remarkable properties suitable for photocatalytic applications. The research emphasizes the potential of these compounds in photosensitizing, with a focus on their use in dimethyl sulfoxide and the comparative analysis of their properties against substituted and unsubstituted counterparts (Öncül, Öztürk, & Pişkin, 2021).
Applications in Photodynamic Therapy
Another notable application is in photodynamic therapy, particularly for cancer treatment. The benzenesulfonamide derivatives have shown promising results as photosensitizers in this domain. Their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make them suitable candidates for Type II mechanisms in photodynamic therapy. This could be revolutionary in providing alternative treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition Properties
The derivatives of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations has highlighted their potential in inhibiting corrosion of metals like iron. This could have significant implications in industrial applications, particularly in the protection of metallic structures (Kaya et al., 2016).
Synthesis of Functionalized Isoxazoles
In organic synthesis, these compounds have been utilized as scaffolds for creating highly functionalized isoxazoles. The synthesis process involves complex reactions, demonstrating the versatility of these compounds in the field of synthetic organic chemistry. This highlights their importance in the development of new organic compounds with potential applications in various fields (Ruano, Fajardo, & Martín, 2005).
Potential in Drug Development
Some studies have also looked into the potential of these compounds in the development of new drugs. The properties of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide derivatives, particularly in the context of their interactions with biological molecules, open up possibilities for their use in pharmaceutical research and development (Cheng De-ju, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-9-11(6-7-12(10)18-2)19(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKDGRXIYXBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

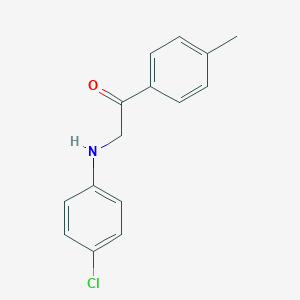
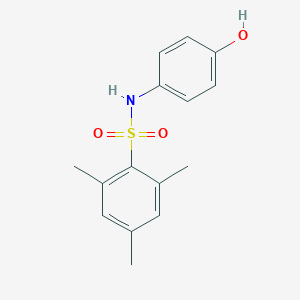
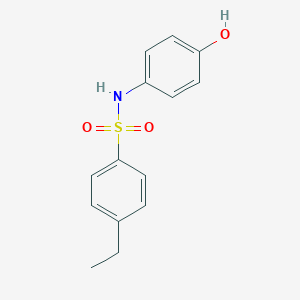
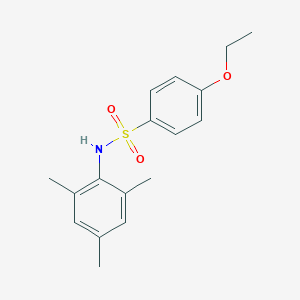


![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)
![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)
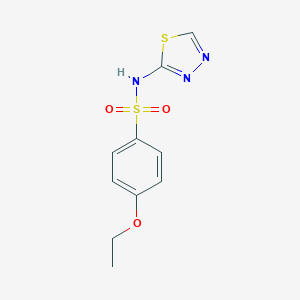
![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)
![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
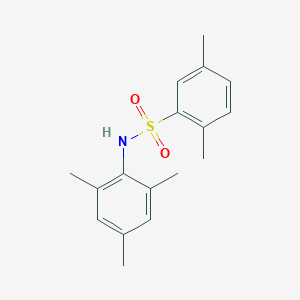
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)